![molecular formula C15H27NOSi B12562362 3-(4-{[tert-Butyl(dimethyl)silyl]oxy}butyl)pyridine CAS No. 174523-91-2](/img/structure/B12562362.png)
3-(4-{[tert-Butyl(dimethyl)silyl]oxy}butyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-{[tert-Butyl(dimethyl)silyl]oxy}butyl)pyridine is an organic compound that features a pyridine ring substituted with a butyl chain, which is further functionalized with a tert-butyl(dimethyl)silyl group
Métodos De Preparación
The synthesis of 3-(4-{[tert-Butyl(dimethyl)silyl]oxy}butyl)pyridine typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The general synthetic route includes:
Protection of Hydroxyl Groups: The hydroxyl group of the butyl chain is protected by reacting with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.
Formation of the Pyridine Derivative: The protected butyl chain is then introduced to the pyridine ring through various coupling reactions.
Análisis De Reacciones Químicas
3-(4-{[tert-Butyl(dimethyl)silyl]oxy}butyl)pyridine can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted under acidic conditions to yield the corresponding alcohol.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Material Science:
Biological Studies: It serves as a precursor in the synthesis of biologically active molecules.
Mecanismo De Acción
The mechanism of action of 3-(4-{[tert-Butyl(dimethyl)silyl]oxy}butyl)pyridine primarily involves the protection and deprotection of hydroxyl groups. The tert-butyl(dimethyl)silyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. The deprotection is typically achieved using fluoride ions, which attack the silicon atom, leading to the cleavage of the silyl ether bond .
Comparación Con Compuestos Similares
Similar compounds include:
tert-Butyldimethylsilyl ethers: These compounds also serve as protecting groups for hydroxyl functionalities.
(tert-Butyldimethylsilyloxy)acetaldehyde: This compound is used in the synthesis of various organic molecules and shares similar protective properties.
3-(4-{[tert-Butyl(dimethyl)silyl]oxy}butyl)pyridine stands out due to its specific application in the synthesis of pyridine derivatives, which are important in pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
174523-91-2 |
|---|---|
Fórmula molecular |
C15H27NOSi |
Peso molecular |
265.47 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-(4-pyridin-3-ylbutoxy)silane |
InChI |
InChI=1S/C15H27NOSi/c1-15(2,3)18(4,5)17-12-7-6-9-14-10-8-11-16-13-14/h8,10-11,13H,6-7,9,12H2,1-5H3 |
Clave InChI |
WXMNGUGWMBNBQK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCCCCC1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[1,4-Phenylenedi(ethyne-2,1-diyl)]bis[3-fluoro-4-(hexyloxy)benzene]](/img/structure/B12562279.png)
![2,2'-[(E)-Diazenediyl]bis{2-methyl-5-[(oxiran-2-yl)methoxy]pentanenitrile}](/img/structure/B12562299.png)
![[1-[Chloro-(2-chlorophenyl)-diphenyl-lambda5-phosphanyl]-3-methylbut-2-enyl]-triphenylphosphanium;ruthenium](/img/structure/B12562303.png)
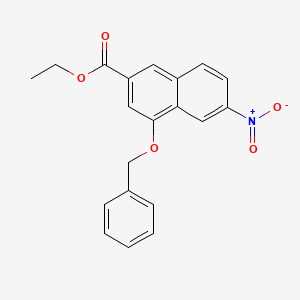
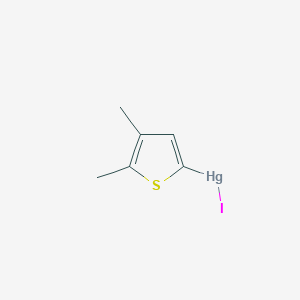
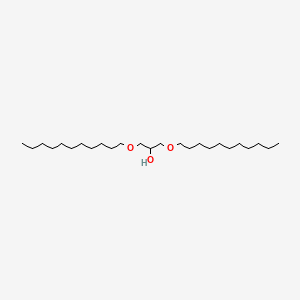
![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]diphenol](/img/structure/B12562336.png)
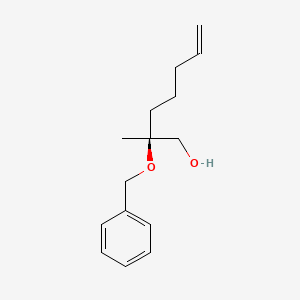
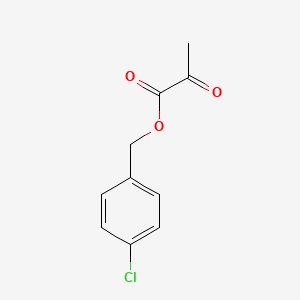
![N-{2-[Bis(2-hydroxyethyl)amino]ethyl}-2-methylprop-2-enamide](/img/structure/B12562351.png)
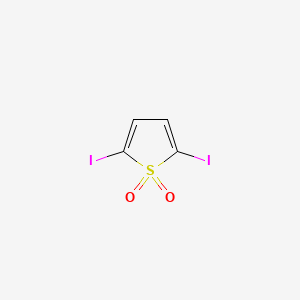
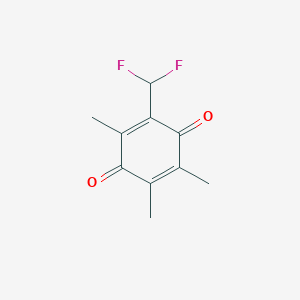
![Diethyl [(1,5,9-triazacyclododecan-1-yl)methyl]phosphonate](/img/structure/B12562364.png)
![Spiro[9H-fluorene-9,4'-[4H]thiopyran], 2',6'-diphenyl-](/img/structure/B12562366.png)
